molecular formula C16H16BrClN2O3S B5970292 N~2~-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)-N~2~-methylglycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)-N~2~-methylglycinamide

Cat. No.: B5970292
M. Wt: 431.7 g/mol
InChI Key: YCEDAYOSZHFTQX-UHFFFAOYSA-N
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Description

N~2~-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)-N~2~-methylglycinamide is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonyl functional groups

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O3S/c1-20(24(22,23)14-8-6-13(17)7-9-14)11-16(21)19-10-12-4-2-3-5-15(12)18/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEDAYOSZHFTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromobenzenesulfonyl chloride with 2-chlorobenzylamine to form an intermediate sulfonamide. This intermediate is then reacted with methylglycine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromine and chlorine atoms can be reduced to form corresponding hydrogenated compounds.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce hydrogenated compounds.

Scientific Research Applications

N~2~-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)-N~2~-methylglycinamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)-N~2~-cyclopropylglycinamide
  • N~2~-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)-N~2~-cyclohexylglycinamide

Uniqueness

N~2~-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the sulfonyl group, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

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